molecular formula C20H20BrN3O5 B2463921 Methyl 4-{4-[2-(4-bromophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate CAS No. 478246-67-2

Methyl 4-{4-[2-(4-bromophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate

Cat. No.: B2463921
CAS No.: 478246-67-2
M. Wt: 462.3
InChI Key: NCNXNJBTJBYDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{4-[2-(4-bromophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate is a synthetic organic compound featuring a piperazine core substituted with a 4-bromophenyl-2-oxoethyl group and a 3-nitrobenzoate ester moiety. The piperazine ring, a common pharmacophore in medicinal chemistry, is linked to a brominated aromatic system, which may enhance lipophilicity and influence electronic properties. This compound shares structural similarities with analogs reported in recent literature, particularly halogen-substituted derivatives and piperazine-containing molecules designed for biological applications .

Properties

IUPAC Name

methyl 4-[4-[2-(4-bromophenyl)-2-oxoethyl]piperazin-1-yl]-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O5/c1-29-20(26)15-4-7-17(18(12-15)24(27)28)23-10-8-22(9-11-23)13-19(25)14-2-5-16(21)6-3-14/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNXNJBTJBYDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC(=O)C3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{4-[2-(4-bromophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the preparation of a piperazine derivative. This can be achieved by reacting piperazine with 4-bromobenzaldehyde under controlled conditions to form 4-(4-bromophenyl)piperazine.

  • Introduction of the Oxoethyl Group: : The next step involves the introduction of the oxoethyl group. This can be done by reacting the piperazine intermediate with an appropriate oxoethylating agent, such as ethyl chloroacetate, in the presence of a base like sodium hydride.

  • Nitration of the Benzene Ring: : The nitro group is introduced via nitration of the benzene ring. This can be achieved by treating the compound with a nitrating mixture, typically composed of concentrated sulfuric acid and nitric acid.

  • Esterification: : The final step involves esterification to form the methyl ester. This can be done by reacting the carboxylic acid derivative with methanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring or the oxoethyl group. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

  • Substitution: : The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the piperazine ring and the nitro group.

Medicine

In medicinal chemistry, this compound could be investigated for its potential pharmacological activities. The presence of the piperazine ring suggests possible applications in the development of central nervous system agents or anti-inflammatory drugs.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 4-{4-[2-(4-bromophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The nitro group could also participate in redox reactions, influencing the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

The fluoro analog, Methyl 4-{4-[2-(4-fluorophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate (CAS: 341967-71-3), differs only in the halogen substituent (F vs. Br). Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to fluorine, which is smaller and more electronegative. This substitution could modulate binding affinity in biological targets or alter metabolic stability. The fluoro derivative is commercially available, suggesting its utility as a lead compound or intermediate .

Quinoline-Carbonyl Piperazine Derivatives

Compounds such as C2 (Methyl 4-(4-(2-(4-bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) from replace the 3-nitrobenzoate ester with a quinoline-4-carbonyl group. These derivatives are synthesized as yellow/white solids and characterized via ¹H NMR and HRMS, indicating robust synthetic protocols. However, the quinoline core diverges significantly from the nitrobenzoate ester in electronic and steric properties .

Urea-Based Piperazine Derivatives

Urea derivatives (e.g., 1f , 1g in ) incorporate a urea linkage instead of the ester-nitro system. These compounds exhibit higher melting points (198–207°C) and moderate yields (70–78%), with ESI-MS confirming molecular ions. The urea group enables hydrogen bonding, which may improve solubility or target engagement compared to the nitrobenzoate ester. However, their structural dissimilarity limits direct pharmacological comparisons .

Other Piperazine Modifications

Methyl 4-[4-(cyclopropylcarbonyl)piperazino]-3-nitrobenzenecarboxylate () replaces the bromophenyl-oxoethyl group with a cyclopropylcarbonyl unit. This modification reduces molecular weight (333.35 g/mol vs.

Data Tables

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound (Br) 4-Bromophenyl C₂₁H₂₁BrN₃O₅ ~487.3 (calculated) Not reported (likely solid)
Fluoro Analog 4-Fluorophenyl C₂₁H₂₁FN₃O₅ 421.4 (calculated) Commercially available
Quinoline Derivative C2 Quinoline-4-carbonyl C₂₉H₂₅BrN₃O₃ 566.4 Yellow/white solid; ¹H NMR, HRMS reported
Urea Derivative 1f Urea-thiazolyl C₃₁H₂₈F₃N₅O₃S 667.9 (ESI-MS) Mp: 198–200°C; Yield: 70.7%
Cyclopropylcarbonyl Derivative Cyclopropylcarbonyl C₁₆H₁₉N₃O₅ 333.35 CAS: 478246-56-9

Research Findings and Discussion

  • Halogen Effects : Bromine’s lipophilicity may enhance bioavailability compared to fluorine, though fluorine’s electronegativity could improve metabolic stability .
  • Hydrogen Bonding : Urea derivatives () exhibit higher melting points, suggesting stronger intermolecular interactions, which may correlate with crystalline stability .
  • Synthetic Feasibility : Piperazine-based compounds are frequently synthesized via nucleophilic substitution or coupling reactions, with crystallization in ethyl acetate as a common purification step .

Biological Activity

Methyl 4-{4-[2-(4-bromophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate, also known by its CAS number 478246-67-2, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H20BrN3O5
  • Molecular Weight : 462.29 g/mol
  • Structure : The compound features a piperazine ring, a nitro group, and a bromophenyl moiety, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with similar structural features have been shown to inhibit cancer cell proliferation in vitro.

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs.
  • Case Study : A study demonstrated that a related compound significantly reduced tumor growth in xenograft models, suggesting a promising therapeutic application for this class of compounds in oncology.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

  • In Vitro Studies : Tests against various bacterial strains have shown that the compound possesses moderate antibacterial activity. The minimum inhibitory concentration (MIC) values indicate effectiveness against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The antimicrobial action is hypothesized to be due to disruption of bacterial cell wall synthesis and interference with protein synthesis.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound.

  • Research Findings : Inflammation models have shown that the compound can reduce inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.
  • Clinical Relevance : The anti-inflammatory effects could be beneficial in conditions like rheumatoid arthritis and inflammatory bowel disease.

Data Tables

Biological Activity Effect Mechanism Reference
AntitumorInhibition of cell proliferationInduction of apoptosis via caspase activation
AntimicrobialModerate activity against bacteriaDisruption of cell wall synthesis
Anti-inflammatoryReduction of inflammatory markersInhibition of cytokine production

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.